Naepaine hydrochloride

Descripción general

Descripción

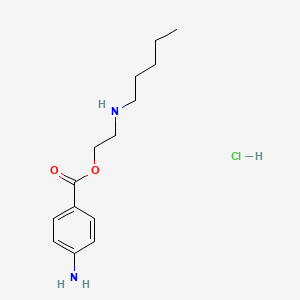

El clorhidrato de naepaína es un compuesto bioquímico con la fórmula molecular C14H23ClN2O2. Se utiliza principalmente en entornos de investigación y es conocido por sus aplicaciones en diversos campos científicos. El compuesto también se conoce por su nombre químico, etanol, 2-(pentilamino)-, 1-(4-aminobenzoato), clorhidrato (1:1) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El clorhidrato de naepaína se puede sintetizar mediante una serie de reacciones químicas que implican la esterificación del ácido p-aminobenzoico con 2-(pentilamino)etanol. La reacción generalmente requiere un catalizador ácido y se lleva a cabo bajo condiciones de temperatura controlada para garantizar la formación del éster deseado. El éster resultante se convierte entonces en su sal de clorhidrato mediante la reacción con ácido clorhídrico .

Métodos de Producción Industrial

En entornos industriales, la producción de clorhidrato de naepaína implica procesos de esterificación a gran escala seguidos de pasos de purificación para aislar el compuesto puro. El uso de técnicas avanzadas como la cristalización y la cromatografía asegura la alta pureza y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de naepaína experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar amidas y ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en alcoholes.

Sustitución: El grupo amino en el clorhidrato de naepaína puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean comúnmente.

Principales Productos Formados

Oxidación: Amidas y ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Diversas aminas y ésteres sustituidos.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Naepaine hydrochloride exhibits a range of applications in scientific research:

Chemistry

- Reagent in Organic Synthesis : It is utilized as a reagent in various organic synthesis reactions, particularly in esterification and hydrolysis processes.

- Analytical Chemistry : Employed in analytical methods for the detection and quantification of other compounds.

Biology

- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, impacting metabolic pathways.

- Protein Interaction Studies : Used to explore interactions between proteins and other biomolecules, aiding in the understanding of cellular mechanisms.

Medicine

- Local Anesthetic : Explored for its effectiveness as a local anesthetic in minor surgical procedures due to its ability to block sodium ion channels, thereby inhibiting nerve impulse propagation.

- Pain Management : Assessed for its potential use in pain management protocols, particularly in outpatient settings.

Industry

- Pharmaceutical Development : Utilized in the formulation of topical anesthetics and other pharmaceutical products.

- Biochemical Assays : Applied in various biochemical assays to measure the activity of enzymes or assess drug efficacy.

Case Study 1: Local Anesthetic Efficacy

A clinical study evaluated the use of this compound as a local anesthetic during outpatient procedures. Patients reported significant pain relief comparable to lidocaine but with a slightly longer onset time. The study concluded that this compound could be an effective alternative for local anesthesia.

Case Study 2: Enzyme Interaction

In a laboratory setting, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in managing metabolic disorders.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de naepaína implica su interacción con objetivos moleculares específicos, como los canales iónicos y los receptores en el sistema nervioso. Al unirse a estos objetivos, el compuesto puede modular la actividad de las neuronas, lo que lleva a sus efectos anestésicos. Las vías involucradas incluyen la inhibición de los canales de sodio, lo que evita la propagación de los impulsos nerviosos .

Comparación Con Compuestos Similares

Compuestos Similares

- Clorhidrato de lidocaína

- Clorhidrato de procaína

- Clorhidrato de bupivacaína

Comparación

El clorhidrato de naepaína es único en su estructura molecular, lo que proporciona propiedades farmacológicas distintas en comparación con otros anestésicos locales. Por ejemplo, tiene una duración de acción y potencia diferentes, lo que lo hace adecuado para aplicaciones médicas específicas .

Actividad Biológica

Naepaine hydrochloride, a derivative of amylamine, is primarily recognized for its role as a local anesthetic and analgesic. This compound has garnered attention in various studies due to its potential therapeutic applications and biological activities. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

This compound is chemically classified as 2-amylaminoethyl p-aminobenzoate hydrochloride. Its mechanism of action is similar to other local anesthetics, where it inhibits sodium ion influx through voltage-gated sodium channels, thereby blocking nerve conduction. This results in a reversible loss of sensation in the targeted area.

1. Analgesic Effects

Numerous studies have evaluated the analgesic properties of this compound. A notable study indicated that Naepaine effectively reduced pain perception in post-operative patients. The compound was administered intravenously, and plasma concentrations were monitored to assess its analgesic efficacy. The results showed a dose-dependent response with significant pain relief observed at higher plasma concentrations (greater than 82 ng/ml) .

2. Sedative Effects

In addition to its analgesic properties, this compound has been noted for its sedative effects. Patients receiving Naepaine reported sedation, which could potentially affect their assessment of pain relief . This dual action may enhance its utility in clinical settings where both pain relief and sedation are required.

Case Study 1: Post-Operative Pain Management

In a clinical trial involving six male patients who underwent upper abdominal surgery, this compound was infused at varying rates over a four-hour period. The study aimed to evaluate the relationship between plasma concentration and pain relief. Although changes in pain scores were not statistically significant across all doses, higher concentrations correlated with improved analgesia .

Case Study 2: Comparative Analysis with Other Anesthetics

A comparative study assessed the effectiveness of Naepaine against other local anesthetics like bupivacaine and lidocaine. The findings indicated that while Naepaine provided adequate analgesia, its sedative effects were more pronounced compared to bupivacaine, highlighting its potential for specific surgical applications where sedation is beneficial .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Propiedades

IUPAC Name |

2-(pentylamino)ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12;/h5-8,16H,2-4,9-11,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNODXJEIFDIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976959 | |

| Record name | 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-42-6 | |

| Record name | Naepaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAEPAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463O18JU8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.